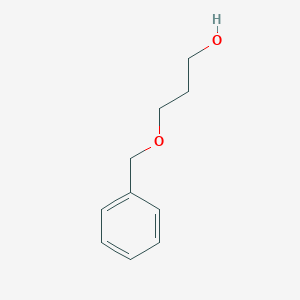

3-Benzyloxy-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYABRIJPUVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324524 | |

| Record name | 3-Benzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4799-68-2 | |

| Record name | 3-(Benzyloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4799-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxy-1-propanol

This technical guide provides a comprehensive overview of 3-Benzyloxy-1-propanol (CAS No. 4799-68-2), a versatile organic building block. The information is tailored for researchers, scientists, and professionals engaged in drug development and synthetic chemistry, offering detailed data on its properties, synthesis, and safety protocols.

Core Properties and Specifications

This compound is a colorless liquid with the chemical formula C10H14O2.[1] It is commonly utilized as an intermediate in various organic syntheses.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 4799-68-2 | [1][2][3][4] |

| Molecular Formula | C10H14O2 | [1][5] |

| Molecular Weight | 166.22 g/mol | [1][3] |

| Appearance | Colorless to almost colorless transparent liquid | [2][5] |

| Boiling Point | 111-114 °C at 2 mmHg | [3][4] |

| Density | 1.049 g/mL at 25 °C | [3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Purity | >97% (GC) | [2][3] |

| InChI Key | FUCYABRIJPUVAT-UHFFFAOYSA-N | [3][5] |

| SMILES | OCCCCOCc1ccccc1 | [3][5] |

Safety and Handling

This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical.[3] It is considered a combustible liquid and should be stored accordingly.[3][7]

Synthesis Protocols

Several synthetic routes for this compound have been documented. The following are detailed experimental protocols for its preparation.

Method 1: Synthesis from 1,3-Propanediol (B51772) and Benzyl (B1604629) Chloride

This method utilizes potassium hydroxide (B78521) as a base to facilitate the reaction between 1,3-propanediol and benzyl chloride.

Experimental Protocol:

-

To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).

-

Add solid potassium hydroxide (17.7 g, 0.32 mol) to the flask to act as a dehydrating agent and base.

-

While stirring at 90°C, add benzyl chloride (39.8 g, 0.32 mol) dropwise using a dropping funnel.

-

Increase the temperature to 130°C and maintain the reaction for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an extraction using a water/diethyl ether separation.

-

Remove the solvent from the organic phase via rotary evaporation under reduced pressure.

-

Purify the crude product by reduced pressure distillation to obtain this compound as a colorless oily product.[1]

Method 2: Synthesis using Potassium-t-butoxide

This alternative method employs potassium-t-butoxide as the base and is conducted at a lower temperature.

Experimental Protocol:

-

In a 2 L flask, dissolve 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry tetrahydrofuran (B95107) (500 mL).

-

Cool the solution to an internal temperature of 0°C using an ice/salt bath.

-

Add potassium-t-butoxide (56 g, 0.5 mol) in portions, ensuring the internal temperature does not exceed 20°C.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the mixture into 2N HCl (1 L) and water (1 L).

-

Saturate the aqueous phase with NaCl and extract with ether (1.5 L).

-

Wash the organic phase with water (3 x), dry over Na2SO4, and evaporate the solvent to yield a crude oil.

-

Distill the oil under high vacuum (0.05 mmHg) to yield pure this compound, collecting the fraction at 95°-105°C.[8]

Synthetic Workflow and Logical Relationships

The synthesis of this compound from 1,3-propanediol and benzyl chloride can be visualized as a straightforward workflow. The following diagram illustrates the key steps and transformations.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a benzyl-protected ether, allows for selective chemical transformations. For instance, it can be used in the synthesis of 1-benzyloxy-3-iodopropane.[4] The selective cleavage of the C3-O bond in the presence of a ruthenium catalyst highlights its utility in more complex synthetic pathways.[4] While direct involvement in specific signaling pathways is not prominently documented, its role as a precursor in the synthesis of biologically active molecules underscores its importance in drug discovery and development. The benzyl protecting group can be readily removed to unveil a primary alcohol, enabling further functionalization in multi-step syntheses.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 3-(ベンジルオキシ)-1-プロパノール | 3-(Benzyloxy)-1-propanol | 4799-68-2 | 東京化成工業株式会社 [tcichemicals.com]

- 3. 3-苄氧基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 4799-68-2 [chemicalbook.com]

- 5. 436570050 [thermofisher.com]

- 6. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Synthesis of 3-Benzyloxy-1-propanol from 1,3-Propanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-benzyloxy-1-propanol from 1,3-propanediol (B51772). This process, a cornerstone of synthetic organic chemistry, is pivotal for the creation of versatile building blocks used in the development of complex molecules and active pharmaceutical ingredients (APIs). The primary synthetic route is the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[1][2][3][4] This guide details various experimental protocols, presents key quantitative data in a structured format, and illustrates the general workflow of the synthesis and purification process.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the final product is provided in the table below.

| Property | 1,3-Propanediol | This compound |

| Molecular Formula | C₃H₈O₂ | C₁₀H₁₄O₃ |

| Molecular Weight | 76.09 g/mol | 182.22 g/mol [5][6] |

| Boiling Point | 213 °C | ~95-106 °C at 0.05-1.5 mmHg[7][8] |

| Appearance | Colorless liquid | Colorless oily liquid[9] |

Reaction Overview: The Williamson Ether Synthesis

The synthesis of this compound from 1,3-propanediol is typically achieved through a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, displacing the halide and forming an ether.[1][2][3][10] In this specific application, the selective monobenzylation of the symmetrical 1,3-propanediol is the desired outcome.

The general reaction scheme is as follows:

Caption: General reaction for the synthesis of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, with variations in the base, solvent, and reaction conditions. Below are detailed protocols from the scientific literature.

Method 1: Using Potassium-t-butoxide in Tetrahydrofuran (B95107)

This method employs potassium-t-butoxide as the base and tetrahydrofuran (THF) as the solvent.

-

Reaction Setup: A solution of 1,3-propanediol (38 g, 0.5 moles) and benzyl bromide (85.5 g, 0.5 moles) in 500 mL of dry tetrahydrofuran is prepared in a 2 L flask and cooled to an internal temperature of 0°C using an ice/salt mixture.[7]

-

Reagent Addition: Potassium-t-butoxide (56 g, 0.5 moles) is added in portions, ensuring the temperature is maintained below 20°C.[7]

-

Reaction: The mixture is stirred at room temperature overnight.[7]

-

Workup and Extraction: The reaction mixture is then poured into 1 L of 2N HCl and 1 L of water. After saturation with NaCl, the mixture is extracted with 1.5 L of ether. The organic phase is washed three times with water, dried over Na₂SO₄, and the solvent is evaporated to yield a crude oil.[7]

-

Purification: The crude product is purified by distillation under vacuum (0.05 mmHg) to yield pure this compound as a colorless liquid.[7]

Method 2: Using Potassium Hydroxide (B78521) with Benzyl Chloride

This protocol utilizes potassium hydroxide as the base and benzyl chloride as the alkylating agent, with 1,3-propanediol itself acting as a solvent.

-

Initial Step: 1,3-propanediol (60 g, 0.79 mol) is added to a 500 ml round bottom flask, followed by the addition of solid potassium hydroxide (17.7 g, 0.32 mol) to remove trace moisture.[9]

-

Reaction: While stirring at 90°C, benzyl chloride (39.8 g, 0.32 mol) is added dropwise. The temperature is then increased to 130°C and the reaction is maintained for 2 hours.[9]

-

Workup and Purification: After cooling to room temperature, the organic phase is extracted using a water/diethyl ether separation. The solvent is removed by rotary evaporation under reduced pressure, followed by distillation under reduced pressure to obtain a colorless oily product.[9]

Method 3: Using Potassium Hydroxide in Xylene

This variation uses xylene as a co-solvent with potassium hydroxide.

-

Reagent Preparation: A solution of potassium hydroxide (112 g, 2.0 mol) is prepared in a mixture of 100 ml of xylene and 304 g of 1,3-propanediol.[8]

-

Reaction: Benzyl chloride (104 g, 1.0 mol) is added dropwise to the solution at 50°-60°C. The mixture is then heated at 100°C for 2 hours.[8]

-

Extraction and Purification: After cooling, 400 ml of water is added, and the mixture is extracted twice with 600 ml of methylene (B1212753) chloride. The combined organic extracts are washed three times with 400 ml of water, dried over MgSO₄, filtered, and evaporated to a yellow oil. The final product is obtained by vacuum distillation.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols.

| Method | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 [7] | 1,3-Propanediol, Benzyl Bromide | Potassium-t-butoxide | Tetrahydrofuran | 0 to Room Temp. | Overnight | 70 |

| 2 [9] | 1,3-Propanediol, Benzyl Chloride | Potassium Hydroxide | (1,3-Propanediol) | 90 - 130 | 2 | 77 |

| 3 [8] | 1,3-Propanediol, Benzyl Chloride | Potassium Hydroxide | Xylene | 50 - 100 | 2 | Not explicitly stated |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1,3-propanediol is a well-established and versatile procedure in organic synthesis. The Williamson ether synthesis provides a reliable method for its preparation, with several variations in reaction conditions allowing for optimization based on available reagents and equipment. The detailed protocols and compiled data in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to successfully and efficiently produce this valuable chemical intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL CAS#: 17325-85-8 [amp.chemicalbook.com]

- 6. (R)-(+)-3-Benzyloxy-1,2-propanediol 99 56552-80-8 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Benzyloxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 3-Benzyloxy-1-propanol. The information is curated to support its application in research, development, and synthetic chemistry.

Core Physicochemical Data

The essential molecular and physical properties of this compound are summarized below. This data is fundamental for reaction stoichiometry, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4] |

| Linear Formula | C₆H₅CH₂O(CH₂)₃OH[5] |

| Molecular Weight | 166.22 g/mol [1][2][5][6] |

| Appearance | Clear, colorless liquid |

| Density | 1.049 g/mL at 25 °C[5][7] |

| Boiling Point | 111-114 °C at 2 mmHg[5][7] |

| CAS Number | 4799-68-2[1][3][5][6][7] |

Chemical Identity and Structure

This compound is an organic compound classified as a monobenzyl ether of 1,3-propanediol. Its structure, featuring a flexible propanol (B110389) chain and a benzyl (B1604629) ether group, makes it a versatile intermediate in organic synthesis.

Caption: Overview of this compound's identifiers and properties.

Experimental Applications and Synthesis

As an organic building block, this compound is primarily utilized in synthetic chemistry. One common application is its use in the synthesis of other molecules, such as 1-benzyloxy-3-iodopropane.[7] The workflow for such a conversion typically involves the substitution of the hydroxyl group.

While detailed experimental protocols are proprietary and vary by laboratory, a generalized workflow for the conversion of an alcohol to an iodide is presented below. This process commonly involves an iodinating agent.

Caption: A typical workflow for the synthesis of 1-benzyloxy-3-iodopropane.

Currently, there is a lack of publicly available data on the involvement of this compound in specific biological signaling pathways. Its primary role is established as a precursor and intermediate in chemical manufacturing and research. Further studies would be required to determine any potential biological activity.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C10H14O2 | CID 347971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 4799-68-2 [sigmaaldrich.com]

- 6. 4799-68-2|3-(Benzyloxy)propan-1-ol|BLD Pharm [bldpharm.com]

- 7. This compound | 4799-68-2 [chemicalbook.com]

Spectroscopic Analysis of 3-Benzyloxy-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 3-Benzyloxy-1-propanol, a key intermediate in various organic syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 - 7.27 | Multiplet | 5H | Ar-H |

| 4.52 | Singlet | 2H | Ph-CH₂-O |

| 3.76 | Triplet | 2H | O-CH₂-CH₂ |

| 3.65 | Triplet | 2H | HO-CH₂-CH₂ |

| 1.91 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.75 | Broad Singlet | 1H | OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 127.7 | Ar-CH |

| 127.6 | Ar-CH |

| 73.2 | Ph-CH₂-O |

| 69.8 | O-CH₂-CH₂ |

| 61.8 | HO-CH₂-CH₂ |

| 32.1 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 | Strong, Broad | O-H stretch (alcohol) |

| 3030 | Medium | C-H stretch (aromatic) |

| 2940, 2860 | Medium | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (ether and alcohol) |

| 740, 695 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 166 | Low | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [M - C₃H₆O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

| 57 | Moderate | [C₃H₅O]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon.

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Record a background spectrum of the clean KBr/NaCl plates.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically subtract the background spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the process of spectroscopic data acquisition and structural analysis.

Chemical structure and IUPAC name of 3-Benzyloxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Benzyloxy-1-propanol, a versatile organic building block. It details its chemical identity, physical properties, synthesis, and characterization, presenting data in a structured format for scientific and research applications.

Chemical Identity and Structure

This compound, also known as 1,3-propanediol (B51772) monobenzyl ether, is an organic compound featuring both an ether and a primary alcohol functional group.[1] Its unique structure makes it a useful intermediate in various organic syntheses.[1][2]

-

IUPAC Name: 3-(benzyloxy)propan-1-ol[3]

The chemical structure consists of a propanol (B110389) backbone where the oxygen atom at position 3 is protected by a benzyl (B1604629) group.

Physicochemical Properties

The quantitative properties of this compound are summarized below. These values are critical for experimental design, including reaction setup and purification procedures.

| Property | Value | Reference(s) |

| Molecular Weight | 166.22 g/mol | [1][4] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 111-114 °C at 2 mmHg | [5] |

| Density | 1.049 g/mL at 25 °C | [5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.516 | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the Williamson ether synthesis, reacting 1,3-propanediol with benzyl chloride in the presence of a base.[4][6]

Materials:

-

1,3-propanediol

-

Potassium hydroxide (B78521) (KOH), solid

-

Benzyl chloride

-

Xylene (optional solvent)[6]

-

Water

-

Diethyl ether or Methylene (B1212753) chloride for extraction[6]

-

Magnesium sulfate (B86663) (MgSO₄) for drying

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,3-propanediol (e.g., 0.79 mol) and solid potassium hydroxide (e.g., 0.32 mol). The KOH acts as a base and helps to remove trace moisture.[4]

-

Addition of Reagent: While agitating the mixture at 90°C, slowly add benzyl chloride (e.g., 0.32 mol) using a dropping funnel.[4]

-

Reaction: Increase the temperature to 100-130°C and maintain for 2 hours.[4][6]

-

Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the salts and extract the organic phase with a suitable solvent like diethyl ether or methylene chloride.[4][6]

-

Purification: Wash the combined organic extracts with water, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[6]

-

Final Product: The crude product is purified by reduced pressure distillation to yield this compound as a colorless oil.[4] A typical yield for this procedure is approximately 77%.[4]

Characterization Data

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.36-7.28 (m, 5H, Ar-H), 4.51 (s, 2H, -O-CH₂-Ph), 3.79-3.75 (m, 2H, -CH₂-OH), 3.66-3.64 (t, J=5.5 Hz, 2H, -O-CH₂-), 2.44 (br, s, 1H, -OH), 1.88-1.83 (m, 2H, -CH₂-CH₂-CH₂-).[4]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum is expected to show a broad absorption band for the hydroxyl (-OH) group and characteristic peaks for the C-O ether linkage and the aromatic ring. A conforming infrared spectrum is a standard quality control specification.[3]

Gas Chromatography (GC): GC is employed to assess the purity of the final product. A purity of ≥96.0% is commercially available.[3]

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

| Hazard Class | GHS Codes | Precautionary Statements |

| Skin Irritation | H315 | P264, P280, P302+P352 |

| Eye Irritation | H319 | P280, P305+P351+P338 |

| Respiratory Irritation | H335 | P261, P271, P304+P340 |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Avoid breathing vapors.[7]

-

Store in a dry, well-sealed container at room temperature.[1]

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound 97 4799-68-2 [sigmaaldrich.com]

- 3. 436570050 [thermofisher.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 4799-68-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to the Physical Properties of 3-Benzyloxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physical properties of 3-Benzyloxy-1-propanol (CAS No: 4799-68-2), a key organic building block. The information presented is curated for professionals in research and development who require precise and reliable data for experimental design, process development, and chemical synthesis.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 3-(Phenylmethoxy)-1-propanol, 1,3-Propanediol monobenzyl ether

-

CAS Number: 4799-68-2[1]

Physical Properties

The physical state of this compound under standard conditions is a liquid.[1] Key physical constants are summarized in the table below.

Data Summary

| Physical Property | Value | Conditions |

| Boiling Point | 111-114 °C | at 2 mmHg[1][4] |

| Density | 1.049 g/mL | at 25 °C[1][4] |

Note: The boiling point is provided at reduced pressure (2 mmHg), which is a common practice for compounds that may decompose or require excessively high temperatures to boil at atmospheric pressure.

Experimental Protocols

While the specific experimental reports for the cited values are proprietary to the chemical suppliers, the determination of these physical properties follows standardized laboratory protocols. The general methodologies are outlined below.

Determination of Boiling Point (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling compounds, this is often measured under a vacuum to prevent thermal decomposition.

General Protocol:

-

Apparatus Setup: A distillation apparatus, including a boiling flask, a condenser, a receiving flask, and a thermometer, is assembled. The system is connected to a vacuum pump with a manometer or vacuum gauge to precisely measure the internal pressure.

-

Sample Preparation: A sample of this compound is placed in the boiling flask, typically with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is evacuated to the desired pressure (e.g., 2 mmHg).

-

Heating: The boiling flask is gradually heated.

-

Measurement: The temperature is recorded when the liquid boils vigorously and a steady stream of condensate is observed on the thermometer bulb and in the condenser. This stable temperature is the boiling point at that specific pressure.

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.

General Protocol (Using a Pycnometer):

-

Calibration: A clean, dry pycnometer of a known volume is weighed empty (m₁). It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C) and weighed again (m₂). The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same controlled temperature (25 °C).

-

Weighing: The filled pycnometer is weighed to determine the mass of the sample (m₃).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₃ - m₁) / Volume

Workflow for Physical Property Verification

The logical flow for identifying, measuring, and documenting the physical properties of a chemical compound like this compound is crucial for ensuring data integrity in a research setting.

Caption: Workflow for the determination and verification of chemical physical properties.

References

An In-depth Technical Guide on the Solubility of 3-Benzyloxy-1-propanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-benzyloxy-1-propanol in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility, the underlying chemical principles governing its solubility, and standardized experimental protocols for determining solubility.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₀H₁₄O₂. Its structure consists of a propanol (B110389) backbone, with a benzyl (B1604629) ether linkage at the 3-position. This unique structure, featuring both a polar hydroxyl (-OH) group and a larger, nonpolar benzylic ether moiety, results in a molecule with dual polarity. This amphiphilic nature is the primary determinant of its solubility behavior in different types of organic solvents.

Qualitative Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) is not extensively documented, qualitative assessments are available. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The presence of the polar hydroxyl group allows for hydrogen bonding with polar solvents, while the nonpolar benzyl group favors interactions with nonpolar solvents.

A summary of the known and predicted qualitative solubility of this compound is presented in the table below.

| Solvent Class | Solvent | Qualitative Solubility | Rationale |

| Halogenated | Chloroform (B151607) | Slightly Soluble | The moderate polarity of chloroform can interact with both the polar and nonpolar regions of the molecule. |

| Esters | Ethyl Acetate (B1210297) | Slightly Soluble | As a polar aprotic solvent, ethyl acetate can engage in dipole-dipole interactions, showing some affinity for the molecule. |

| Polar Protic | Methanol | Slightly Soluble | Methanol, a polar protic solvent, can form hydrogen bonds with the hydroxyl group of this compound, though the large nonpolar group limits high solubility. |

| Ethanol | Predicted Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest solubility. | |

| Polar Aprotic | Acetone (B3395972) | Predicted Soluble | The polarity of acetone should allow for favorable interactions with the polar parts of the molecule. |

| Dichloromethane | Predicted Soluble | Its polarity is similar to chloroform, suggesting it would also act as a suitable solvent. | |

| Nonpolar | Toluene (B28343) | Predicted Sparingly Soluble | The aromatic nature of toluene would have favorable interactions with the benzyl group, but the polar hydroxyl group will limit solubility. |

| Hexane (B92381) | Predicted Insoluble | The highly nonpolar nature of hexane would not favorably interact with the polar hydroxyl group, leading to poor solubility. |

Theoretical Framework for Solubility

The solubility of this compound is a balance between its hydrophilic (water-loving) hydroxyl group and its lipophilic (fat-loving) benzyl ether portion.

-

Polar Solvents (e.g., Alcohols, Acetone): These solvents can interact with the polar -OH group of this compound through hydrogen bonding and dipole-dipole interactions. However, the large, nonpolar benzyl group can disrupt these interactions, which is why high miscibility may not be achieved, leading to "slightly soluble" or "soluble" classifications rather than "miscible."

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The benzyl group of this compound will have favorable interactions with aromatic solvents like toluene. However, the polar hydroxyl group's need for strong hydrogen bonding is not met in nonpolar solvents, leading to lower solubility.

Standard Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a liquid compound like this compound is the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents of high purity

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

4.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a visible excess of the solute ensures that saturation is reached.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a prolonged period (e.g., at least 24 hours) to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear, supernatant liquid using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any microscopic undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-calibrated analytical method. Analyze the diluted sample using an appropriate technique (e.g., GC with a Flame Ionization Detector) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be represented by the following diagram.

Conclusion

While quantitative solubility data for this compound is not widely published, a qualitative understanding of its solubility can be derived from its chemical structure. Its amphiphilic nature, with both polar and nonpolar functionalities, allows for at least partial solubility in a range of organic solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology for researchers in a laboratory setting. This information is critical for applications in organic synthesis, formulation development, and purification processes where this compound is utilized.

Discovery and first synthesis of 3-Benzyloxy-1-propanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-1-propanol is a valuable organic building block frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] Its structure incorporates a protected primary alcohol in the form of a benzyl (B1604629) ether, which allows for selective reactions at the free primary alcohol on the other end of the propane (B168953) chain. This guide details the initial synthesis of this compound, providing comprehensive experimental protocols and quantitative data to support its application in research and development.

Synthesis Workflow

The primary and most direct synthesis of this compound involves the monobenzylation of 1,3-propanediol (B51772). This reaction, a variation of the Williamson ether synthesis, utilizes benzyl chloride as the benzylating agent in the presence of a base, typically potassium hydroxide (B78521). The workflow is depicted below.

Caption: Synthesis workflow for this compound.

Chemical and Physical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 4799-68-2 |

| Appearance | Colorless oily liquid |

| Boiling Point | 111-114 °C at 2 mmHg[1][3] |

| Density | 1.049 g/mL at 25 °C[1][3] |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.36-7.28 (m, 5H, Ar-H), 4.51 (s, 2H, -OCH₂Ph), 3.79-3.75 (m, 2H, -CH₂OH), 3.66-3.64 (t, J=5.5 Hz, 2H, -OCH₂CH₂-), 2.44 (br s, 1H, -OH), 1.88-1.83 (m, 2H, -CH₂CH₂CH₂-)[4] |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below. Both methods employ the same core reaction but differ slightly in scale and purification procedure.

Protocol 1

This protocol is adapted from a method yielding 77% of the final product.[4]

Materials:

-

1,3-Propanediol (60 g, 0.79 mol)

-

Potassium hydroxide (KOH), solid (17.7 g, 0.32 mol)

-

Benzyl chloride (39.8 g, 0.32 mol)

-

Diethyl ether

-

Water

Procedure:

-

To a 500 mL round-bottom flask, add 1,3-propanediol (60 g).

-

Add solid potassium hydroxide (17.7 g) to the flask to act as a base and to remove trace moisture.

-

Begin agitation and heat the mixture to 90°C.

-

Add benzyl chloride (39.8 g) dropwise to the reaction mixture using a dropping funnel.

-

After the addition is complete, increase the temperature to 130°C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Perform an extraction of the organic phase using a water/diethyl ether separation.

-

Remove the solvent from the organic phase via rotary evaporation under reduced pressure.

-

Purify the resulting oil by reduced pressure distillation to yield this compound (39.8 g, 77% yield) as a colorless oily product.[4]

Protocol 2

This protocol provides an alternative procedure with different solvent and workup conditions.[5]

Materials:

-

1,3-Propanediol (304 g)

-

Potassium hydroxide (KOH) (112 g, 2.0 mol)

-

Xylene (100 mL)

-

Benzyl chloride (104 g, 1.0 mol)

-

Methylene (B1212753) chloride

-

Magnesium sulfate (B86663) (MgSO₄)

-

Water

Procedure:

-

Prepare a solution of potassium hydroxide (112 g) in a mixture of xylene (100 mL) and 1,3-propanediol (304 g).

-

Heat the solution to 50-60°C.

-

Add benzyl chloride (104 g) dropwise to the solution.

-

After the addition, increase the temperature to 100°C and heat for 2 hours.[5]

-

Cool the solution and add water (400 mL).

-

Extract the mixture twice with methylene chloride (600 mL portions).

-

Combine the organic extracts and wash them three times with water (400 mL portions).

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain a yellow oil.

-

Distill the oil under vacuum, collecting the fraction at 98-106°C (1.5 mmHg) to yield 3-benzyloxypropanol (88.7 g).[5]

References

Potential Research Areas for 3-Benzyloxy-1-propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxy-1-propanol is a versatile bifunctional organic molecule that serves as a valuable building block in a multitude of synthetic applications. Its structure, featuring a primary alcohol and a benzyl (B1604629) ether, allows for selective chemical modifications at either terminus, making it an attractive starting material and intermediate in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The benzyl ether moiety provides a stable protecting group for the primary alcohol, which can be selectively removed under various conditions. This technical guide explores potential research avenues for this compound, focusing on its application in organic synthesis and medicinal chemistry. We provide a comprehensive overview of its synthesis, key reactions, and its role in the development of bioactive molecules, supported by detailed experimental protocols, tabulated data, and visual diagrams of relevant pathways and workflows.

Physicochemical Properties and Synthesis

This compound is a colorless liquid with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | |

| Molecular Weight | 166.22 g/mol | |

| Boiling Point | 111-114 °C / 2 mmHg | |

| Density | 1.049 g/mL at 25 °C | |

| CAS Number | 4799-68-2 |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the mono-benzylation of 1,3-propanediol (B51772).

Experimental Protocol: Synthesis of this compound [1]

-

Materials: 1,3-propanediol, potassium hydroxide (B78521) (KOH), benzyl chloride, diethyl ether.

-

Procedure:

-

To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).

-

Add solid potassium hydroxide (17.7 g, 0.32 mol) to the flask to act as a base and to remove residual water.

-

While stirring, heat the mixture to 90 °C.

-

Add benzyl chloride (39.8 g, 0.32 mol) dropwise to the reaction mixture.

-

Increase the temperature to 130 °C and maintain for 2 hours.

-

After cooling to room temperature, perform a liquid-liquid extraction using water and diethyl ether to separate the organic product.

-

Remove the solvent from the organic phase by rotary evaporation under reduced pressure.

-

Purify the resulting oil by vacuum distillation to obtain this compound as a colorless oil.

-

-

Yield: 77%[1]

Potential Research Areas in Organic Synthesis

The bifunctional nature of this compound makes it a versatile synthon for a variety of chemical transformations.

As a Protected C3 Building Block

The benzyl group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, including acidic and basic environments that are not strongly nucleophilic. This allows for chemical modifications at the free hydroxyl group.

a) Oxidation to 3-Benzyloxypropanal:

The primary alcohol can be oxidized to the corresponding aldehyde, 3-benzyloxypropanal, a key intermediate for subsequent carbon-carbon bond-forming reactions.

Experimental Protocol: Oxidation of this compound (General Procedure)

-

Reagents: this compound, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), dichloromethane (B109758) (DCM).

-

Procedure (using PCC):

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add PCC (1.5 eq) to the solution in one portion.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield crude 3-benzyloxypropanal, which can be used directly or purified by column chromatography.

-

b) Esterification and Etherification:

The hydroxyl group can be readily converted into esters and ethers, introducing a variety of functional groups.

| Reaction Type | Reagents | Product | Typical Yield (%) |

| Esterification | Acyl chloride, pyridine | 3-Benzyloxypropyl ester | >90 |

| Etherification | Alkyl halide, NaH | 3-Benzyloxypropyl ether | 80-95 |

Deprotection and Further Functionalization

The benzyl ether can be cleaved under various conditions to liberate the primary alcohol. This deprotection step is crucial in multi-step syntheses.

Common Deprotection Methods:

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Mild, high yielding, but sensitive to other reducible functional groups. |

| Transfer Hydrogenation | Cyclohexene, Pd/C | Avoids the use of gaseous hydrogen. |

| Oxidative Cleavage | DDQ | Useful for acid-sensitive substrates. |

Experimental Protocol: Deprotection via Catalytic Hydrogenation

-

Materials: this compound derivative, 10% Palladium on carbon (Pd/C), ethanol (B145695), hydrogen gas.

-

Procedure:

-

Dissolve the this compound derivative in ethanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected diol.

-

Use in Total Synthesis

This compound has been utilized as a key starting material in the total synthesis of complex natural products. A notable example is the synthesis of (+)-cocaine, where it serves as a precursor to a meso-dialdehyde.[2]

References

3-Benzyloxy-1-propanol as a Chiral Building Block: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral 3-benzyloxy-1-propanol is a versatile C3 building block of significant interest in asymmetric synthesis, particularly for the development of pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl group for further functionalization and a benzyl (B1604629) ether protecting group, makes it an ideal synthon for constructing complex chiral molecules. This technical guide provides a comprehensive overview of the primary enantioselective synthetic routes to (R)- and (S)-3-benzyloxy-1-propanol, including asymmetric reduction, enzymatic kinetic resolution, and chiral pool synthesis via Sharpless asymmetric epoxidation. Detailed experimental protocols, comparative quantitative data, and visualizations of key synthetic pathways are presented to aid researchers in the practical application of this valuable chiral building block.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems. A single enantiomer of a drug molecule often exhibits the desired therapeutic effect, while the other may be inactive or even elicit adverse effects. Chiral alcohols, in particular, are fundamental precursors in the synthesis of a wide array of active pharmaceutical ingredients (APIs). This compound, with its stereocenter at the C2 position, serves as a key intermediate in the synthesis of various bioactive molecules, including beta-adrenergic blocking agents (beta-blockers) and other cardiovascular drugs. This guide details the principal methodologies for obtaining enantiopure (R)- and (S)-3-benzyloxy-1-propanol, providing a technical resource for chemists in research and development.

Enantioselective Synthesis of Chiral this compound

Several strategies have been developed to access the enantiomers of this compound with high optical purity. The most prominent methods include the asymmetric reduction of a prochiral ketone, the kinetic resolution of the racemic alcohol, and synthesis from the chiral pool.

Asymmetric Reduction of 3-Benzyloxy-1-propanal

The asymmetric reduction of the prochiral aldehyde, 3-benzyloxy-1-propanal, offers a direct route to enantiomerically enriched this compound. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this transformation.[1][2][3] This reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source to the carbonyl group.[4][5][6]

Logical Relationship for Corey-Bakshi-Shibata (CBS) Reduction

Caption: Logical workflow of the CBS reduction for the synthesis of chiral this compound.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| (S)-Me-CBS / BH₃·THF | 3-Benzyloxy-1-propanal | (S)-3-Benzyloxy-1-propanol | ~85 | >95 | [4][5] |

| (R)-Me-CBS / BH₃·THF | 3-Benzyloxy-1-propanal | (R)-3-Benzyloxy-1-propanol | ~85 | >95 | [4][5] |

Table 1: Representative quantitative data for the asymmetric reduction of 3-benzyloxy-1-propanal.

Enzymatic Kinetic Resolution of (±)-3-Benzyloxy-1-propanol

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the case of (±)-3-benzyloxy-1-propanol, lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. Candida antarctica lipase (B570770) B (CALB), often in an immobilized form such as Novozym 435, is a highly effective biocatalyst for this transformation.[6][7]

Experimental Workflow for Enzymatic Kinetic Resolution

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. pp.bme.hu [pp.bme.hu]

Methodological & Application

Application Notes and Protocols for 3-Benzyloxy-1-propanol as a Protecting Group for Alcohols

Introduction

In multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis, the use of protecting groups is essential to mask the reactivity of sensitive functional groups.[1][2][3] The benzyl (B1604629) ether is a widely utilized protecting group for alcohols due to its ease of formation and stability under a variety of reaction conditions.[4][5] This document outlines the application of 3-benzyloxy-1-propanol as a specialized protecting group for alcohols. The presence of the terminal hydroxyl group in this compound offers a unique handle for further functionalization or for altering the physicochemical properties of the protected substrate, potentially enhancing solubility in certain solvent systems.

The protection strategy involves the formation of an ether linkage between the alcohol to be protected and the benzylic position of a derivative of this compound. Deprotection can be achieved under standard hydrogenolysis conditions, regenerating the alcohol and yielding this compound as a byproduct.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₂ | [7] |

| Molecular Weight | 166.22 g/mol | [7][8] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 111-114 °C / 2 mmHg | [8][9] |

| Density | 1.049 g/mL at 25 °C | [8][9] |

| CAS Number | 4799-68-2 | [7][8] |

Experimental Protocols

Protection of a Primary Alcohol with this compound

This protocol describes the protection of a generic primary alcohol (R-OH) using a derivative of this compound, specifically 1-(bromomethyl)-3-(benzyloxy)propane, which would be synthesized from this compound. The reaction proceeds via a Williamson ether synthesis.[6]

Reaction Scheme:

-

Step 1 (Activation): this compound is converted to its corresponding bromide, 1-benzyloxy-3-bromopropane.

-

Step 2 (Protection): The primary alcohol (R-OH) is deprotonated with a strong base, and the resulting alkoxide reacts with 1-benzyloxy-3-bromopropane to form the protected alcohol.

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Substrate alcohol (R-OH)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Protocol for Step 1: Synthesis of 1-Benzyloxy-3-bromopropane

-

To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-benzyloxy-3-bromopropane.

Protocol for Step 2: Protection of the Primary Alcohol

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of the substrate alcohol (R-OH, 1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-benzyloxy-3-bromopropane (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Representative Yields for Alcohol Protection:

| Substrate Alcohol | Protected Product Yield (%) | Purity (%) |

| 1-Hexanol | 85 | >98 |

| 4-Phenyl-1-butanol | 82 | >97 |

| Cyclohexylmethanol | 88 | >98 |

Deprotection of the 3-Benzyloxy-1-propoxy Ether

This protocol describes the cleavage of the benzylic ether linkage via catalytic hydrogenation to regenerate the free alcohol.[6]

Reaction Scheme:

The protected alcohol is treated with hydrogen gas in the presence of a palladium catalyst, cleaving the benzyl ether and yielding the deprotected alcohol and toluene.

Materials:

-

Protected alcohol (R-O-(CH₂)₃-OBn)

-

Palladium on carbon (Pd/C), 10 wt. %

-

Methanol (B129727) (MeOH) or Ethyl Acetate (B1210297) (EtOAc)

-

Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

-

Celite®

-

Round-bottom flask

-

Magnetic stirrer and stir bars

Protocol:

-

Dissolve the protected alcohol (1.0 eq) in methanol or ethyl acetate in a round-bottom flask.

-

Carefully add palladium on carbon (10 mol %) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Representative Yields for Alcohol Deprotection:

| Protected Substrate | Deprotected Alcohol Yield (%) | Purity (%) |

| 1-Hexyl 3-(benzyloxy)propyl ether | 95 | >99 |

| 4-Phenylbutyl 3-(benzyloxy)propyl ether | 92 | >98 |

| Cyclohexylmethyl 3-(benzyloxy)propyl ether | 96 | >99 |

Visualizations

Workflow for Protection and Deprotection of Alcohols

References

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 4. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Benzyl Ethers [organic-chemistry.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound 97 4799-68-2 [sigmaaldrich.com]

- 9. 3-ベンジルオキシ-1-プロパノール 97% | Sigma-Aldrich [sigmaaldrich.com]

Protocol for the Synthesis of 1-Benzyloxy-3-iodopropane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-benzyloxy-3-iodopropane (B1624968), a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis is a two-step process commencing with the readily available starting materials, 1,3-propanediol (B51772) and a benzyl (B1604629) halide. The initial step involves a Williamson ether synthesis to form 3-benzyloxy-1-propanol, which is subsequently converted to the final product via an iodination reaction.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: Williamson Ether Synthesis

Step 2: Iodination

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Parameter | Step 1: Synthesis of this compound | Step 2: Synthesis of 1-Benzyloxy-3-iodopropane |

| Starting Materials | 1,3-Propanediol, Benzyl Bromide (or Chloride) | This compound |

| Key Reagents | Potassium tert-butoxide (or Potassium Hydroxide) | Triphenylphosphine (B44618), Iodine |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight (approx. 12-16 hours) | 2-4 hours |

| Typical Yield | 70-77% | High (typically >90%) |

| Purification Method | Distillation under reduced pressure | Column Chromatography |

Experimental Protocols

Step 1: Synthesis of this compound

This procedure details the synthesis of the intermediate, this compound, via a Williamson ether synthesis.

Materials:

-

1,3-Propanediol (38 g, 0.5 mol)

-

Benzyl bromide (85.5 g, 0.5 mol)

-

Potassium tert-butoxide (56 g, 0.5 mol)

-

Dry Tetrahydrofuran (THF) (500 mL)

-

2N Hydrochloric Acid (HCl) (1 L)

-

Deionized Water

-

Sodium Chloride (NaCl)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

2 L round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice/salt bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a 2 L round-bottom flask, dissolve 1,3-propanediol (38 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in 500 mL of dry tetrahydrofuran.

-

Cool the solution to 0 °C using an ice/salt bath.

-

While maintaining the temperature below 20 °C, add potassium tert-butoxide (56 g, 0.5 mol) in portions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker containing 1 L of 2N HCl and 1 L of water.

-

Saturate the aqueous layer with sodium chloride and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 500 mL).

-

Combine the organic layers and wash them with water (3 x 500 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude oil.

-

Purify the crude product by distillation under reduced pressure (bp 95-105 °C at 0.05 mmHg) to yield pure this compound as a colorless liquid (yield: 58.5 g, 70%).

An alternative method using potassium hydroxide (B78521) has also been reported with a yield of 77%.

Step 2: Synthesis of 1-Benzyloxy-3-iodopropane

This protocol describes the conversion of this compound to the final product, 1-benzyloxy-3-iodopropane, using triphenylphosphine and iodine. This is a widely used and efficient method for the iodination of primary alcohols.

Materials:

-

This compound (16.6 g, 0.1 mol)

-

Triphenylphosphine (31.5 g, 0.12 mol)

-

Iodine (30.5 g, 0.12 mol)

-

Imidazole (B134444) (8.2 g, 0.12 mol)

-

Dry Dichloromethane (DCM) (400 mL)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane/Ethyl Acetate (B1210297) solvent system

Equipment:

-

500 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

To a 500 mL round-bottom flask, add triphenylphosphine (31.5 g, 0.12 mol) and imidazole (8.2 g, 0.12 mol) and dissolve in 200 mL of dry dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add iodine (30.5 g, 0.12 mol) in portions to the stirred solution. The mixture will turn into a dark brown slurry.

-

In a separate flask, dissolve this compound (16.6 g, 0.1 mol) in 200 mL of dry dichloromethane.

-

Add the solution of this compound dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-benzyloxy-3-iodopropane as a colorless to pale yellow oil.

Visualizations

The following diagrams illustrate the key processes in the synthesis of 1-benzyloxy-3-iodopropane.

Caption: Williamson Ether Synthesis of this compound.

Caption: Iodination of this compound.

Caption: Overall Synthesis Workflow.

Application of 3-Benzyloxy-1-propanol in the Total Synthesis of (+)-Cocaine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of 3-benzyloxy-1-propanol in the total synthesis of (+)-cocaine, based on the enantiospecific route developed by Mans and Pearson. The synthesis is notable for its strategic use of a proline-catalyzed intramolecular aldol (B89426) reaction to construct the tropane (B1204802) skeleton with good enantiomeric control.

The total synthesis spans 14 linear steps, commencing with the commercially available starting material, this compound. The overall yield for the synthesis is 6.5% with an enantiomeric excess of 86%.[1] A key feature of this synthetic pathway is the creation of a meso-dialdehyde intermediate, which then undergoes a desymmetrization reaction to establish the chiral centers of the cocaine molecule.

Synthetic Pathway Overview

The synthesis can be broadly divided into two main stages: the formation of the key meso-dialdehyde intermediate from this compound, and the subsequent cyclization and functional group manipulations to yield (+)-cocaine.

Stage 1: Synthesis of the meso-Dialdehyde Intermediate

The initial steps of the synthesis focus on the elaboration of this compound to form a crucial cis-2,5-disubstituted pyrrolidine (B122466). This is achieved through a 2-azaallyllithium [3+2] cycloaddition reaction.[1] The resulting pyrrolidine derivative is then further functionalized to generate the meso-dialdehyde.

Stage 2: Desymmetrization and Completion of the Synthesis

The pivotal step in the synthesis is the intramolecular enol-exo-aldol reaction of the meso-dialdehyde, catalyzed by the chiral amine, (S)-proline. This reaction proceeds with good enantioselectivity, establishing the core tropane ring structure of cocaine. Subsequent steps involve the reduction of the aldehyde, methylation of the nitrogen, and benzoylation of the hydroxyl group to afford the final product, (+)-cocaine.

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis are provided below.

Protocol 1: Synthesis of the meso-Dialdehyde (12)

The preparation of the key meso-dialdehyde intermediate involves a multi-step sequence starting from this compound. A crucial step in this sequence is the oxidation of the corresponding diol to the dialdehyde. The following protocol utilizes tetrapropylammonium (B79313) perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) for this transformation.

Reaction Scheme:

Procedure:

-

To a solution of the diol precursor in a suitable solvent (e.g., dichloromethane), add N-methylmorpholine N-oxide (NMO).

-

To this mixture, add a catalytic amount of tetrapropylammonium perruthenate (TPAP).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched and the product is extracted with an organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the meso-dialdehyde (12).

Quantitative Data:

| Parameter | Value |

| Reaction Time | 4 hours |

| Yield | 62% |

Protocol 2: Proline-Catalyzed Intramolecular Aldol Reaction

This protocol describes the key desymmetrization step where the meso-dialdehyde (12) is cyclized to form the tropane skeleton.

Reaction Scheme:

Procedure:

-

Dissolve the meso-dialdehyde (12) in a suitable solvent (e.g., DMSO).

-

Add (S)-proline to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction for the formation of the aldol products (13ax/eq).

-

Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

-

The resulting aldol products are typically used in the next step without extensive purification due to their instability.

Quantitative Data:

| Parameter | Value |

| Yield | 87% |

| Diastereomeric Ratio (ax:eq) | 1:1 |

| Enantiomeric Excess | 86% ee |

Data Summary

The following table summarizes the key quantitative data for the total synthesis of (+)-cocaine from this compound.

| Stage | Product | Yield | Enantiomeric Excess |

| Overall Synthesis | (+)-Cocaine | 6.5% | 86% |

| Oxidation to meso-Dialdehyde | meso-Dialdehyde (12) | 62% | N/A |

| Proline-Catalyzed Aldol | Aldol Products (13ax/eq) | 87% | 86% |

Visualizing the Synthetic Pathway

The overall synthetic logic, starting from this compound and proceeding through the key meso-dialdehyde intermediate to (+)-cocaine, is depicted in the following workflow diagram.

Caption: Synthetic workflow for (+)-cocaine.

The experimental workflow for the crucial proline-catalyzed desymmetrization of the meso-dialdehyde is outlined below.

References

Application of 3-Benzyloxy-1-propanol in Carbohydrate Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex landscape of carbohydrate chemistry, the strategic use of protecting groups is fundamental to achieving regioselective synthesis of oligosaccharides and glycoconjugates.[1][2][3] The hydroxyl groups of monosaccharides exhibit similar reactivity, necessitating a careful protection/deprotection strategy to mask all but the desired reactive sites.[1][4] Among the various protecting groups, benzyl (B1604629) ethers are widely employed due to their stability under a broad range of reaction conditions and their facile removal by catalytic hydrogenation.[5][6] Benzyl ethers are also classified as "arming" protecting groups, meaning their electron-donating nature enhances the reactivity of the glycosyl donor at the anomeric center, thereby facilitating glycosylation reactions.[6]

This document details the application of 3-benzyloxy-1-propanol as a source for the 3-benzyloxypropyl ether protecting group in carbohydrate synthesis. While less common than the standard benzyl ether, the 3-benzyloxypropyl group offers a bifunctional handle that can be strategically employed in the synthesis of complex carbohydrate-based molecules, which are increasingly recognized for their therapeutic potential.[7][8][9][10]

Application Notes

The primary application of this compound in carbohydrate chemistry is as a precursor to the 3-benzyloxypropyl ether protecting group. This group can be introduced onto a specific hydroxyl function of a monosaccharide building block. The protected monosaccharide can then be used as a glycosyl donor or acceptor in the synthesis of oligosaccharides.

Key Advantages of the 3-Benzyloxypropyl Group:

-

Stability: Similar to other benzyl ethers, the 3-benzyloxypropyl group is stable to a wide range of acidic and basic conditions, making it compatible with many standard synthetic transformations in carbohydrate chemistry.[5]

-

Arming Effect: As an ether-type protecting group, it is expected to have an "arming" effect on glycosyl donors, increasing their reactivity in glycosylation reactions.[6]

-

Orthogonality: The benzyl ether moiety of the 3-benzyloxypropyl group can be removed under conditions that do not affect many other protecting groups, such as esters (e.g., acetate, benzoate) and silyl (B83357) ethers, allowing for orthogonal deprotection strategies.[5]

-

Potential for Further Functionalization: The terminal benzyl group can be removed selectively under certain conditions, potentially leaving a propanol (B110389) linker for further conjugation, although this application is less conventional.

General Workflow for Application:

The overall workflow for utilizing the 3-benzyloxypropyl group in oligosaccharide synthesis follows a logical progression of protection, glycosylation, and deprotection steps.

Caption: General workflow for the application of this compound in oligosaccharide synthesis.

Experimental Protocols

The following protocols are based on established methodologies for the introduction and removal of benzyl ether protecting groups in carbohydrate chemistry and are adapted for the use of this compound.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the reagent itself from readily available starting materials.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,3-Propanediol

-

Potassium hydroxide (B78521) (KOH), solid

-

Benzyl chloride

-

Diethyl ether

-

Water

-

500 mL round-bottom flask

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).

-

Add solid KOH (17.7 g, 0.32 mol) to the flask to act as a base and drying agent.

-

Heat the mixture to 90 °C with stirring.

-

Add benzyl chloride (39.8 g, 0.32 mol) dropwise using a dropping funnel.

-

After the addition is complete, increase the temperature to 130 °C and maintain for 2 hours.[11]

-

Cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction using diethyl ether and water.

-

Separate the organic phase and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.[11]

Expected Yield: ~77%[11]

Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.36-7.28 (m, 5H), 4.51 (s, 2H), 3.79-3.75 (m, 2H), 3.66-3.64 (t, J=5.5 Hz, 2H), 2.44 (br, s, 1H), 1.88-1.83 (m, 2H).[11]